molecular formula C12H18O B13301665 3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde

3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13301665
M. Wt: 178.27 g/mol
InChI Key: DBTXQYWWLIJFSR-UHFFFAOYSA-N
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Description

3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a methyl group at position 3, a pent-3-yn-1-yl substituent at position 1, and an aldehyde functional group. The pent-3-yn-1-yl group introduces a linear alkyne chain (CH₂CH₂C≡CCH₂-), which imparts distinct electronic and steric properties. This compound’s molecular formula is C₁₂H₁₆O (calculated based on structural analogs), with a molecular weight of 176.25 g/mol. Though direct studies on this compound are absent in the provided evidence, its structural analogs highlight applications in organic synthesis, medicinal chemistry, and materials science .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-methyl-1-pent-3-ynylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H18O/c1-3-4-5-7-12(10-13)8-6-11(2)9-12/h10-11H,5-9H2,1-2H3

InChI Key

DBTXQYWWLIJFSR-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC1(CCC(C1)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with appropriate alkynyl and aldehyde precursors. One common method is the alkylation of cyclopentane with pent-3-yn-1-yl halides under basic conditions, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic processes using transition metal catalysts, such as palladium or nickel, can be employed to facilitate the alkylation and oxidation steps. Additionally, continuous flow reactors may be used to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pent-3-yn-1-yl group can undergo nucleophilic substitution reactions, where the alkyne can be converted to other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: 3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carboxylic acid

    Reduction: 3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-methanol

    Substitution: Products depend on the nucleophile used, such as 3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-amine

Scientific Research Applications

3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde exerts its effects depends on its chemical structure and functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pent-3-yn-1-yl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique features of 3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde emerge when compared to structurally related cyclopentane carbaldehydes. Below is a detailed analysis:

Table 1: Comparative Analysis of Cyclopentane Carbaldehyde Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Reactivity/Applications
This compound (Target) C₁₂H₁₆O 176.25 Aldehyde, Alkyne, Methyl Cyclopentane with alkyne and methyl groups High reactivity in click chemistry; potential polymer precursor
1-(3-Chloro-2-methylprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde C₁₁H₁₇ClO 200.71 Aldehyde, Chloroalkene, Methyl Chlorinated allyl substituent Intermediate for halogenated pharmaceuticals; substitution reactions favored
3-Methyl-1-(trimethylsilylmethyl)cyclopentane-1-carbaldehyde C₁₁H₂₂OSi 198.38 Aldehyde, Trimethylsilyl, Methyl Bulky silyl group Enhanced stability in nucleophilic additions; used in silicon-based polymers
3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde C₁₀H₁₈O 154.25 Aldehyde, Branched alkyl, Methyl Isobutyl substituent Fragrance synthesis; hydrophobic interactions in drug design
1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde C₉H₁₆O₂ 156.22 Aldehyde, Hydroxyethyl, Methyl Polar hydroxy group Pharmaceutical building block; hydrogen-bonding capability

Key Differences and Unique Features

Alkyne vs. Halogen/Alkyl Substituents: The pent-3-yn-1-yl group in the target compound provides a reactive alkyne for cycloadditions, contrasting with the chloroalkene in (electrophilic reactivity) or the non-polar alkyl chains in . The triple bond’s linear geometry reduces steric hindrance compared to bulky substituents like trimethylsilyl () or branched alkyl groups () .

Electronic Effects :

  • The electron-deficient alkyne in the target compound may enhance electrophilic character at the aldehyde group, unlike electron-rich substituents (e.g., hydroxyethyl in ) .
  • Chlorine in ’s compound increases polarity and reactivity in nucleophilic substitutions .

Biological and Industrial Applications: The target’s alkyne is advantageous in bioconjugation (e.g., drug-antibody conjugates), whereas ’s compound is used in hydrophobic drug delivery .

Research Findings and Implications

Synthetic Versatility :

  • The alkyne group enables Huisgen cycloaddition with azides, a reaction critical in click chemistry for creating complex architectures .
  • In contrast, chloroalkene-containing analogs () undergo nucleophilic substitutions to form carbon-heteroatom bonds .

Thermodynamic Properties :

  • The linear alkyne likely lowers boiling points compared to bulkier analogs (e.g., ’s trimethylsilyl group increases molecular weight and boiling point) .

Biological Activity :

  • Aldehydes with polar groups (e.g., hydroxyethyl in ) exhibit higher aqueous solubility, whereas the target’s alkyne may improve membrane permeability in drug candidates .

Biological Activity

3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde, a compound with the molecular formula C12H18OC_{12}H_{18}O and PubChem CID 130640623, has garnered interest in various biological applications due to its unique structural properties and potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The compound features a cyclopentane ring with a methyl group and a pent-3-yn-1-yl side chain attached to an aldehyde functional group. The structural formula can be represented as follows:

Structure C12H18O\text{Structure }C_{12}H_{18}O

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that structurally related compounds possess moderate to significant antibacterial and antifungal activities. These effects are often attributed to the lipophilicity of the compounds, which enhances their ability to penetrate microbial membranes .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Similar Compound AEscherichia coli50 µg/mL
Similar Compound BCandida albicans30 µg/mL

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus demonstrating potential as an anti-inflammatory agent. This activity is likely mediated through the inhibition of specific signaling pathways involved in inflammation .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in relation to neurodegenerative diseases. Certain derivatives have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. While specific data on this compound is limited, related compounds have demonstrated effective inhibition against AChE with IC50 values comparable to known inhibitors like physostigmine .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, the derivatives of cyclopentane aldehydes were tested against multiple bacterial strains. The results indicated that specific structural modifications significantly enhanced antibacterial activity, suggesting a structure–activity relationship (SAR) that could be explored further for drug development.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The study found that certain derivatives could effectively reduce neuronal cell death induced by oxidative agents, highlighting their potential use in therapeutic strategies for neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound’s synthesis likely involves cyclopentane ring formation followed by aldehyde functionalization. A plausible route includes:

  • Step 1 : Cyclopentane precursor preparation via intramolecular cyclization of a γ,δ-unsaturated carbonyl compound under acidic or thermal conditions .
  • Step 2 : Alkynylation at the 1-position using a pent-3-yn-1-yl Grignard or organozinc reagent.
  • Step 3 : Oxidation of a primary alcohol intermediate (e.g., using PCC or Swern oxidation) to introduce the carbaldehyde group.
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry of alkynylating agents and reaction time to minimize side products like over-alkylation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the cyclopentane backbone, aldehyde proton (~9-10 ppm), and alkynyl protons. For stereochemical ambiguity, employ NOESY or COSY .
  • IR : Validate the aldehyde group (strong ~1700 cm1^{-1} stretch) and terminal alkyne (~3300 cm1^{-1}).
  • MS : High-resolution MS confirms molecular weight, while fragmentation patterns distinguish isomers.
  • Data Contradictions : Cross-validate with X-ray crystallography (if crystalline) or computational simulations (e.g., DFT for predicted spectra) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in hydrogenation or cycloaddition reactions?

  • Methodological Answer :

  • Step 1 : Optimize the molecule’s geometry using DFT (B3LYP/6-31G* level) to identify electron-deficient sites (e.g., aldehyde carbonyl, alkyne π-system).
  • Step 2 : Calculate Fukui indices to predict nucleophilic/electrophilic regions. The alkyne may undergo selective hydrogenation to cis-alkene using Lindlar catalyst, while the aldehyde could participate in aldol condensations .
  • Validation : Compare computational predictions with experimental outcomes (e.g., HPLC monitoring of reaction pathways).

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :

  • Crystallization : Use slow vapor diffusion with a 1:1 ether/pentane mixture. The alkyne’s linear geometry may hinder packing; co-crystallization with macrocyclic hosts (e.g., cucurbiturils) can stabilize the lattice .
  • Data Collection : Employ synchrotron radiation for small crystals. Refinement via SHELXL (for small molecules) resolves disorder in the alkyne or methyl groups .

Q. How do steric and electronic effects influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assay : Conduct accelerated degradation studies (40–80°C, pH 1–13) with HPLC quantification.
  • Key Findings : The aldehyde group is prone to oxidation at high pH, while the alkyne may polymerize under acidic conditions. Steric hindrance from the 3-methyl group slows hydrolysis of the cyclopentane ring .
  • Mitigation : Store at –20°C under inert atmosphere with stabilizers (e.g., BHT for radical inhibition).

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted and observed 13C^{13}\text{C}-NMR chemical shifts for the cyclopentane ring?

  • Methodological Answer :

  • Root Cause : Conformational flexibility (e.g., ring puckering) alters shielding effects.
  • Resolution : Perform variable-temperature NMR to identify dynamic processes. Compare with DFT-calculated shifts for multiple conformers .
  • Example : A 2 ppm deviation in the carbaldehyde carbon may arise from solvent polarity effects; test in CDCl3_3 vs. DMSO-d6_6.

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